5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Some derivatives of triazole, including compounds structurally related to 5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate activity against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Cytotoxicity and Anticancer Potential
Research on 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which share a core structural motif with the compound , has shown that some synthesized products exhibit in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights the potential application of such compounds in cancer research and therapy (Hassan et al., 2014).
Corrosion Inhibition
Derivatives of 1,2,4-triazole, specifically 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have been investigated for their ability to inhibit the corrosion of mild steel in hydrochloric acid medium. These studies have shown very high inhibition efficiency, suggesting the utility of such compounds in protecting metals from corrosion (Bentiss et al., 2009).
Fluorescent Materials
N-2-Aryl-1,2,3-triazoles, related to the chemical structure in focus, have been synthesized and evaluated as novel blue emitting fluorophores. These compounds absorb and emit in the blue and green regions, indicating their potential application in creating fluorescent materials for various technological applications (Padalkar et al., 2015).
Properties
IUPAC Name |
5-amino-N-(4-methoxyphenyl)-1-(2-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-5-3-4-6-14(11)22-16(18)15(20-21-22)17(23)19-12-7-9-13(24-2)10-8-12/h3-10H,18H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPZAYWXXSTUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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